4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid
CAS No.: 722522-75-0
Cat. No.: VC2654538
Molecular Formula: C17H11F3O3
Molecular Weight: 320.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 722522-75-0 |
|---|---|
| Molecular Formula | C17H11F3O3 |
| Molecular Weight | 320.26 g/mol |
| IUPAC Name | 4-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]benzoic acid |
| Standard InChI | InChI=1S/C17H11F3O3/c18-17(19,20)14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(22)23/h1-10H,(H,22,23)/b10-3+ |
| Standard InChI Key | AYUJMXXCIWPUBR-XCVCLJGOSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C(=O)O)C(F)(F)F |
| SMILES | C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Properties
4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid possesses a molecular formula of C17H11F3O3 and a molecular weight of 320.26 g/mol, positioning it within the medium molecular weight range of organic compounds. Structurally, the compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enoyl (α,β-unsaturated ketone) group linked to a benzoic acid moiety. This arrangement creates a molecule with multiple functional groups that influence its chemical behavior and reactivity patterns. The compound's backbone consists of two aromatic rings connected by an unsaturated carbonyl bridge, creating a conjugated system that affects its electronic properties.
The trifluoromethyl substituent represents a critical structural feature that significantly influences the compound's chemical and physical characteristics. This highly electronegative group withdraws electron density from the aromatic ring, affecting the reactivity of nearby functional groups and potentially enhancing the compound's stability in biological systems. The presence of fluorine atoms typically increases lipophilicity while also improving metabolic stability, characteristics that are particularly valuable in pharmaceutical applications. Additionally, the trifluoromethyl group can enhance binding interactions with target proteins through both electronic effects and hydrophobic interactions, potentially improving biochemical activity profiles.
The prop-2-enoyl linker provides a site of unsaturation that creates opportunities for various chemical transformations. This α,β-unsaturated system can participate in addition reactions, serving as an electrophilic center for nucleophilic attack, particularly at the β-carbon position. The conjugation between the carbon-carbon double bond and the carbonyl group creates a delocalized electronic system that influences the compound's reactivity, spectroscopic properties, and potential interactions with biological targets. This structural feature provides researchers with options for chemical modification to create derivatives with altered properties.
Table 1: Basic Properties of 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid
| Property | Value | Significance |
|---|---|---|
| CAS Number | 722522-75-0 | Unique identifier in chemical databases |
| Molecular Formula | C17H11F3O3 | Composition indicating carbon framework with fluorine substitution |
| Molecular Weight | 320.26 g/mol | Medium-sized organic molecule |
| Functional Groups | Carboxylic acid, α,β-unsaturated ketone, trifluoromethyl | Multiple reactive sites |
| Research Use | Laboratory investigations | Not approved for human or veterinary use |
Synthesis Methods
The synthesis of 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid typically involves multiple sophisticated steps, with cross-coupling reactions playing a central role in constructing the carbon framework. These synthetic approaches often require specialized catalysts, controlled reaction conditions, and careful purification techniques to achieve the desired product with acceptable yield and purity. The complexity of the synthesis reflects the compound's structural intricacy and the challenges associated with forming specific carbon-carbon bonds while maintaining the integrity of sensitive functional groups. Researchers have developed various synthetic routes, with each offering distinct advantages in terms of yield, scalability, or accessibility of starting materials.
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction represents one of the primary synthetic methods for preparing 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates under relatively mild conditions. In the specific context of synthesizing the target compound, the reaction typically involves coupling a 4-(trifluoromethyl)phenyl boronic acid or ester with an appropriately functionalized benzoic acid derivative containing a halogenated prop-2-enoyl group. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, which can be optimized through careful selection of catalysts, bases, and reaction conditions.
Heck Reaction Strategy
The Heck reaction provides another valuable synthetic pathway for constructing 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid. This palladium-catalyzed coupling creates carbon-carbon bonds between unsaturated halides or triflates and alkenes, making it well-suited for introducing the prop-2-enoyl linkage. For the synthesis of the target compound, this might involve the coupling of a 4-(trifluoromethyl)phenyl halide with an unsaturated benzoic acid derivative containing an appropriate alkene functionality. The Heck reaction offers advantages in terms of functional group tolerance and stereoselectivity, allowing for the construction of the desired configuration in the final product. The reaction typically requires careful control of reaction parameters to achieve optimal yields and minimize side product formation.
Both of these synthetic approaches typically employ palladium catalysts and are often conducted in polar organic solvents such as N,N-dimethylformamide (DMF), which facilitates catalyst solubility and reaction progress. The multi-step nature of these syntheses reflects the complexity of creating the specific structural arrangement found in 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid. Researchers continuously work to improve these synthetic methods through optimization of reaction conditions, development of more efficient catalysts, and exploration of alternative synthetic routes that might offer advantages in terms of yield, stereoselectivity, or environmental impact.
Table 2: Comparison of Synthetic Approaches for 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid
| Synthetic Method | Key Reagents | Reaction Conditions | Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst, organoboron compounds, organic halides | DMF solvent, base | Mild conditions, functional group tolerance |
| Heck Reaction | Palladium catalyst, unsaturated halides, alkenes | DMF solvent, base | Good stereoselectivity, versatility |
Chemical Reactions and Reactivity
The carboxylic acid functionality represents a versatile point for chemical modification, capable of undergoing various transformations including esterification, amidation, reduction, and decarboxylation. Under appropriate conditions, the acid group can react with alcohols to form esters, with amines to form amides, or with reducing agents to form primary alcohols. These transformations provide access to a family of derivatives with modified solubility profiles, hydrogen-bonding capabilities, and potential biological activities. The relative acidity of the carboxylic acid group is likely influenced by the presence of the trifluoromethyl substituent, which can withdraw electron density through the conjugated system and potentially increase the acidity compared to simple benzoic acid.
Applications in Chemical Research
The unique structural features of 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid make it valuable for various research applications across chemistry and related disciplines. As a structurally complex molecule containing multiple functional groups and a trifluoromethyl substituent, this compound serves as an interesting subject for fundamental studies in organic chemistry, physical organic chemistry, and spectroscopy. Researchers can utilize this compound to investigate reaction mechanisms, structure-property relationships, and the influence of fluorine substitution on molecular behavior. The presence of multiple reactive sites also provides opportunities for exploring selective transformation methodologies and developing new synthetic strategies.
In organic synthesis, 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid can function as a valuable building block for constructing more complex molecular architectures. The compound's functional groups offer multiple handles for further elaboration, allowing it to serve as an intermediate in multi-step synthetic pathways targeting natural products, pharmaceutical candidates, or materials with specialized properties. The trifluoromethyl group, in particular, represents a desirable structural feature in many research contexts due to its ability to modulate electronic properties, lipophilicity, and metabolic stability. This makes the compound potentially useful in medicinal chemistry research focused on developing new bioactive molecules.
| Production Aspect | Key Considerations | Optimization Goals |
|---|---|---|
| Catalyst System | Type and loading of palladium catalyst | Cost reduction, increased turnover number |
| Solvent Selection | Environmental impact, recovery, safety | Reduced toxicity, improved recyclability |
| Reaction Parameters | Temperature, time, concentration | Energy efficiency, increased throughput |
| Purification | Techniques, purity specifications | Minimal waste generation, consistent quality |
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